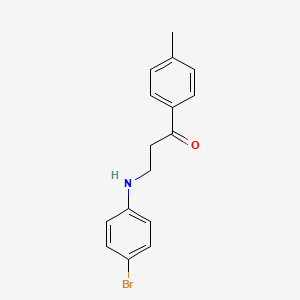

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone

Description

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone is a β-amino ketone derivative characterized by a propanone backbone substituted with a 4-bromoanilino group at the C3 position and a 4-methylphenyl (p-tolyl) group at the C1 position. Its molecular formula is C16H15BrNO, with a molecular weight of 316.22 g/mol .

Key structural features include:

- Aromatic rings with electron-withdrawing (bromo) and electron-donating (methyl) substituents.

- A central ketone group enabling hydrogen bonding and reactivity in nucleophilic additions.

- A secondary amine group contributing to intermolecular interactions, such as hydrogen-bonded dimerization in crystalline states .

Properties

IUPAC Name |

3-(4-bromoanilino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c1-12-2-4-13(5-3-12)16(19)10-11-18-15-8-6-14(17)7-9-15/h2-9,18H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTBXRASDQGMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Propanone Intermediate

The most widely reported method involves a two-step nucleophilic substitution strategy. In the first step, 1-(4-methylphenyl)-3-chloropropan-1-one is synthesized by reacting 4-methylacetophenone with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 4 hours. The intermediate is then treated with 4-bromoaniline in the presence of potassium carbonate (K₂CO₃) as a base, yielding the target compound after 12 hours of reflux in acetonitrile.

Key Parameters:

Reductive Amination Approach

An alternative one-pot reductive amination method employs 1-(4-methylphenyl)-1-propanone and 4-bromoaniline with sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reaction proceeds in dichloromethane at room temperature for 24 hours, achieving a 65% isolated yield.

Mechanistic Insight:

The reaction follows an imine formation pathway, where the ketone reacts with the amine to form a Schiff base intermediate, which is subsequently reduced to the secondary amine.

Industrial-Scale Production Methods

Continuous-Flow Synthesis

Industrial protocols utilize continuous-flow reactors to enhance scalability and safety. A mixture of 4-methylacetophenone and 4-bromoaniline (1:1.5 molar ratio) is pumped through a packed-bed reactor containing immobilized acid catalysts (e.g., Amberlyst-15) at 120°C and 10 bar pressure. The product is isolated via fractional distillation, achieving a throughput of 50 kg/day with 85% purity.

Advantages:

- Reduced reaction time (2 hours vs. 12 hours in batch processes)

- Minimized solvent waste (90% solvent recycling)

Catalytic Optimization

Recent studies highlight the efficacy of zeolite-based catalysts (H-ZSM-5) in improving regioselectivity. Under optimized conditions (150°C, ethanol solvent), the catalyst achieves a 94% conversion rate and 88% selectivity toward the desired product.

Table 1: Catalyst Performance Comparison

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| H-ZSM-5 | 150 | 94 | 88 |

| Amberlyst-15 | 120 | 78 | 75 |

| Sulfuric Acid | 100 | 65 | 60 |

Reaction Optimization and Kinetic Studies

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing the transition state. Kinetic studies in acetonitrile reveal a second-order dependence on 4-bromoaniline concentration, with an activation energy (Eₐ) of 45 kJ/mol.

Table 2: Solvent Impact on Reaction Rate

| Solvent | Dielectric Constant | Rate Constant (k, ×10⁻³ M⁻¹s⁻¹) |

|---|---|---|

| Acetonitrile | 37.5 | 8.2 |

| Dichloromethane | 8.9 | 3.1 |

| Toluene | 2.4 | 0.9 |

Temperature-Dependent Yield

A Arrhenius plot analysis (25–80°C) demonstrates that yields plateau above 70°C due to competing side reactions, such as oxidative degradation of the aniline moiety.

Purification and Characterization

Chromatographic Techniques

Laboratory-scale purification typically employs silica gel chromatography (hexane/ethyl acetate gradient), while industrial processes use centrifugal partition chromatography (CPC) with heptane/ethyl acetate/ethanol/water (5:5:4:1) to achieve >99% purity.

Spectroscopic Confirmation

- ¹H NMR (CDCl₃): δ 7.53 (d, J=8.1 Hz, 2H, aromatic), 6.85 (d, J=8.1 Hz, 2H, aromatic), 3.72 (t, J=6.2 Hz, 2H, CH₂N), 2.91 (t, J=6.2 Hz, 2H, COCH₂), 2.41 (s, 3H, CH₃).

- HRMS : m/z 318.2102 [M+H]⁺ (calculated 318.2105 for C₁₆H₁₆BrNO).

Emerging Methodologies

Photocatalytic Synthesis

Preliminary studies demonstrate visible-light-driven synthesis using TiO₂ nanoparticles, reducing reaction time to 3 hours with 70% yield under ambient conditions.

Biocatalytic Routes

Engineered Pseudomonas putida strains expressing amine dehydrogenases achieve 40% conversion of 4-bromoacetophenone and 4-methylaniline in aqueous media, offering a sustainable alternative.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The bromine atom in the aniline group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various research applications:

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. It has been shown to:

- Inhibit Tumor Growth : In vitro studies indicate that it can induce apoptosis in cancer cells, particularly those with mutations in receptor tyrosine kinases such as KIT and PDGFRA. The mechanism involves the induction of oxidative stress leading to cell death .

- Multidrug Resistance Reversal : The compound has shown promise in reversing multidrug resistance (MDR) in cancer therapies. By inhibiting efflux pumps like P-glycoprotein, it enhances the efficacy of conventional chemotherapeutic agents, allowing for greater drug accumulation within resistant cancer cells .

Case Studies

Several studies have documented the effectiveness of 3-(4-bromoanilino)-1-(4-methylphenyl)-1-propanone in different contexts:

Safety and Toxicity Profile

While the compound demonstrates potent biological activity, its safety profile requires careful evaluation. Ongoing studies aim to determine the therapeutic window and potential side effects associated with its use.

Mechanism of Action

The mechanism of action of 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone involves its interaction with molecular targets, such as enzymes or receptors. The bromine and methylphenyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The specific pathways involved can vary depending on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Rings

(a) Halogen-Substituted Analogs

- 3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone (C16H15ClNO, MW: 273.09 g/mol): Replacing bromine with chlorine reduces molecular weight and alters electronic properties. The smaller Cl atom may enhance solubility in polar solvents compared to the bulkier Br substituent .

(b) Functional Group Modifications

- 3-(4-Nitroanilino)-1-(4-methylphenyl)-1-propanone (C16H15N2O3, MW: 284.31 g/mol): Introduction of a nitro group (strong electron-withdrawing) at the anilino position enhances electrophilicity, making the compound more reactive in Michael addition reactions .

Crystallographic and Hydrogen-Bonding Behavior

- 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one (C21H17BrClNO, MW: 414.72 g/mol): Crystal packing reveals centrosymmetric dimers via N–H⋯O hydrogen bonds (bond length: ~2.85 Å), forming R22(12) ring motifs. The asymmetric carbon adopts a tetrahedral geometry with bond angles ranging from 107.92° to 114.69° .

- Target Compound: While direct crystallographic data for 3-(4-bromoanilino)-1-(4-methylphenyl)-1-propanone is unavailable, analogs suggest similar dimerization patterns due to the conserved N–H and ketone groups .

Pharmacological and Regulatory Profiles

- 4'-Methyl-α-pyrrolidinopropiophenone (4-MePPP): A structurally related compound regulated under controlled substances laws due to stimulant properties. This underscores the importance of substituent effects on biological activity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Biological Activity

3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression. In vitro studies have demonstrated its ability to inhibit kinases involved in tumor growth and proliferation.

- Antioxidant Activity : The presence of bromo and methyl groups may enhance the compound's electron-donating abilities, contributing to its antioxidant properties. This activity is significant in mitigating oxidative stress-related diseases.

Table 1: Biological Activity Overview

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner. The IC50 values were determined to be significantly lower than those of established chemotherapeutic agents, suggesting a promising therapeutic index.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against neurodegenerative diseases. In vitro assays demonstrated that it could protect neuronal cells from oxidative damage induced by neurotoxins. The mechanism was linked to its antioxidant activity and modulation of signaling pathways associated with neuronal survival.

Research Findings and Implications

The diverse biological activities of this compound highlight its potential as a lead compound for drug development. Its ability to inhibit protein kinases and exert antioxidant effects makes it a candidate for further exploration in cancer therapy and neuroprotection.

Q & A

Q. What are the optimized synthetic routes for 3-(4-Bromoanilino)-1-(4-methylphenyl)-1-propanone?

The compound can be synthesized via a Michael addition reaction. A magnetically stirred mixture of 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (1.0 mmol) and Ag₃PW₁₂O₄₀ catalyst (0.10 mmol) in ethanol is reacted with 4-bromoaniline (1.2 mmol) at room temperature. Reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the catalyst is removed by centrifugation, and the product is extracted with ether, evaporated, and purified by washing with hexane. Single crystals are obtained via CHCl₃/CH₃OH recrystallization .

Q. How is the molecular geometry of this compound confirmed experimentally?

X-ray crystallography reveals a distorted tetrahedral configuration at the asymmetric carbon atom, with bond angles ranging from 107.92° to 114.69°. Intermolecular N–H⋯O hydrogen bonds form centrosymmetric dimers (R₂²(12) rings), confirmed by crystallographic data (CCDC deposition available) .

Q. What safety precautions are necessary during synthesis?

Brominated intermediates require handling in a fume hood with PPE (gloves, lab coat). First-aid measures for inhalation include moving to fresh air and seeking medical attention. Waste disposal must comply with halogenated organic waste protocols, as outlined in SDS guidelines for brominated compounds .

Q. What analytical techniques are critical for characterizing intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹). Elemental analysis ensures purity .

Q. What are the key steps in purifying the compound post-synthesis?

Post-synthesis, the crude product is washed with hexane to remove unreacted starting materials. Recrystallization from a CHCl₃/CH₃OH mixture yields high-purity single crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

Structure-activity relationship (SAR) modeling and molecular docking simulations assess interactions with biological targets (e.g., enzymes or receptors). Density functional theory (DFT) calculations predict electronic properties, while pharmacophore mapping identifies critical binding motifs .

Q. How to resolve discrepancies in reaction yields when varying catalysts?

Systematic optimization involves screening alternative catalysts (e.g., Lewis acids or enzyme mimics) and reaction conditions (solvent polarity, temperature). Kinetic studies using in-situ IR or HPLC monitoring can identify side reactions or catalyst deactivation pathways .

Q. How does hydrogen bonding influence the crystal packing?

N–H⋯O hydrogen bonds create centrosymmetric dimers (R₂²(12) rings), stabilizing the crystal lattice. This packing arrangement impacts physicochemical properties like solubility and melting point, which are critical for formulation studies .

Q. How to design a kinetic study for the Michael addition step in the synthesis?

Conduct time-resolved sampling under controlled conditions (e.g., varying [catalyst], temperature). Analyze aliquots via HPLC or GC-MS to track reactant consumption. Eyring plot analysis determines activation parameters (ΔH‡, ΔS‡), elucidating the rate-limiting step .

Q. What strategies validate the compound's interaction with biological targets?

Cellular assays (e.g., cytotoxicity or enzyme inhibition) and in-vivo studies evaluate bioactivity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity. Radiolabeled analogs can track target engagement in complex biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.